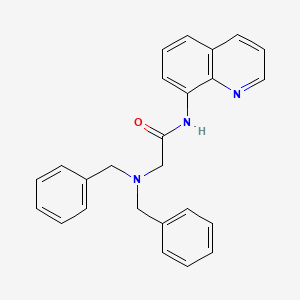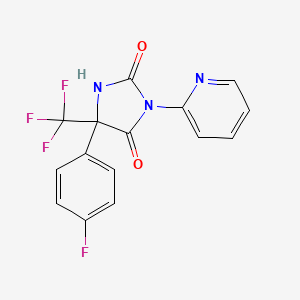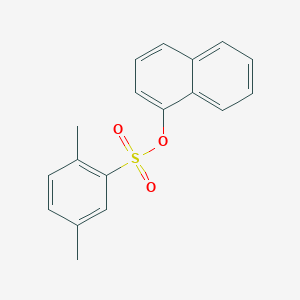![molecular formula C15H13BrFNO2 B11479068 2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B11479068.png)
2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide is an organic compound with the molecular formula C15H13BrFNO2 It is a derivative of benzamide, featuring a bromine atom at the 2-position and a fluorophenoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide typically involves the following steps:
Formation of Fluorophenoxyethyl Intermediate: The fluorophenoxyethyl group can be synthesized by reacting 2-fluorophenol with an appropriate alkylating agent, such as ethylene oxide, under basic conditions.
Coupling Reaction: The final step involves coupling the brominated benzamide with the fluorophenoxyethyl intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide, typically under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Scientific Research Applications
2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and affecting cellular processes. The exact pathways involved can vary, but typically include binding to active sites, altering protein conformation, or interfering with signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-[2-(4-fluorophenyl)ethyl]benzamide
- 2-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
- 2-bromobenzamide
Uniqueness
2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide is unique due to the presence of both bromine and fluorophenoxyethyl groups, which confer distinct chemical and biological properties. The fluorine atom can enhance binding affinity and selectivity in biological systems, while the bromine atom provides a reactive site for further chemical modifications.
Properties
Molecular Formula |
C15H13BrFNO2 |
|---|---|
Molecular Weight |
338.17 g/mol |
IUPAC Name |
2-bromo-N-[2-(2-fluorophenoxy)ethyl]benzamide |
InChI |
InChI=1S/C15H13BrFNO2/c16-12-6-2-1-5-11(12)15(19)18-9-10-20-14-8-4-3-7-13(14)17/h1-8H,9-10H2,(H,18,19) |
InChI Key |
CUVUKLADQMAVCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=CC=CC=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',7'-Dimethoxy-3',4'-dihydrospiro[4-azabicyclo[2.2.2]octane-2,1'-isochromene]](/img/structure/B11478994.png)
![N-(2,4-dimethylphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11479000.png)
![N-(1,3-benzodioxol-5-yl)-2-[(5,8-dimethoxy-4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B11479002.png)

![N-tert-butyl-2-{[5-(naphthalen-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11479029.png)
![4-chloro-N-(3,8-dimethyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11479035.png)

![4-(furan-2-yl)-5-(2-methoxyethyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11479043.png)

![2-({[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoline](/img/structure/B11479057.png)

![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-5-(3-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11479083.png)

![(5-Oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B11479096.png)
